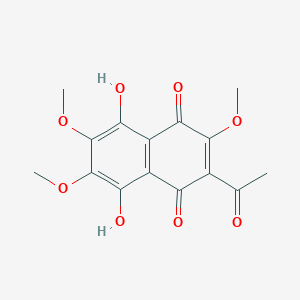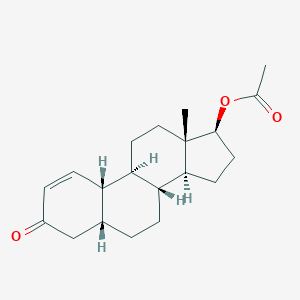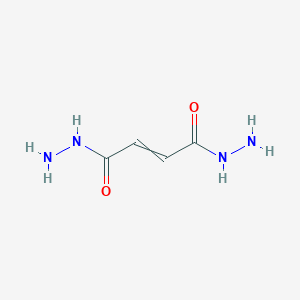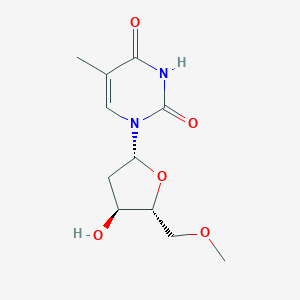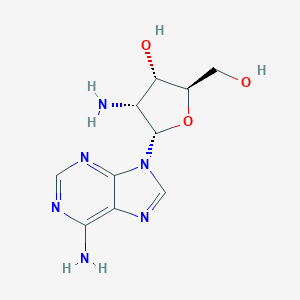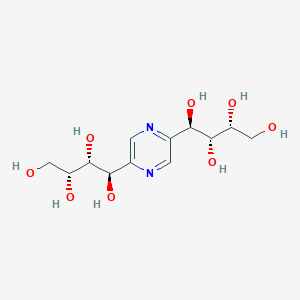
Cloruro de 5-(4-clorofenil)-2,3-difenil-2H-tetrazol-3-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the cycloaddition reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole compounds with various functional groups.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The presence of the 4-chlorophenyl and diphenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Exhibits anticancer properties.
Uniqueness
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The combination of the 4-chlorophenyl and diphenyl groups further enhances its versatility and applicability in various fields of research.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVUWNFRJMAMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

